Regioisomeric Effect on Molecular Dipole Moment
The target compound (2,5-bis(p-fluorophenyl)-3,6-diphenyl-p-benzoquinone) possesses a substitution pattern where the two fluorinated aryl groups are positioned on the same side of the quinone ring (positions 2 and 5), while the comparator regioisomer CAS 22030-93-9 (2,6-bis(p-fluorophenyl)-3,5-diphenyl-p-benzoquinone) places the fluorinated rings on opposite sides (positions 2 and 6). This topological difference changes the molecular point group from approximately C2 (target) to approximately C2h/Ci (comparator), which directly affects the net molecular dipole moment and solid-state packing [1]. DFT calculations on analogous tetra-aryl-p-benzoquinones report that asymmetric substitution patterns induce dipole moments ranging from 1.5 to 3.5 Debye, whereas symmetric patterns yield near-zero net dipole moments (<0.5 Debye) [2].
| Evidence Dimension | Molecular Dipole Moment (DFT-calculated for tetra-aryl-p-benzoquinone class) |
|---|---|
| Target Compound Data | Estimated 1.5–3.5 Debye (based on 2,5-asymmetric placement of fluorophenyl groups; specific calculated value not reported in peer-reviewed literature for this exact compound) |
| Comparator Or Baseline | CAS 22030-93-9 (2,6-isomer): Est. <0.5 Debye due to symmetric antipodal arrangement of fluorophenyl groups. TPPBQ (CAS 988-29-4): ~0 Debye (centrosymmetric). |
| Quantified Difference | Predicted Δμ ≈ 1.0–3.0 Debye higher for target vs. 2,6-isomer (class-level DFT inference) |
| Conditions | DFT: CAM-B3LYP/6-31G(d,p), gas phase, from published tetra-aryl-p-benzoquinone analogues |
Why This Matters
A non-zero dipole moment is essential for applications requiring oriented molecular assemblies (e.g., organic field-effect transistors, nonlinear optics); the centrosymmetric comparators lack this property.
- [1] Gerson, F., Heckendorn, R., Cowan, D. O., & Kini, A. M. (1994). Single crystal structure of tetraphenyl-p-benzoquinone: steric congestion and phenyl twist angles (46°–72°). Zeitschrift für Naturforschung B, 49(4), 529–541. View Source
- [2] Kiran, A., Ali, U., Hussain, A., Ahmad, H. M. R., Abbas, F., Memon, T. A., & Hussain, A. (2021). Molecular designing of tetra-aryl-p-benzoquinones derivatives toward strong optical properties. Chemical Papers, 75(12), 6661–6671. View Source
